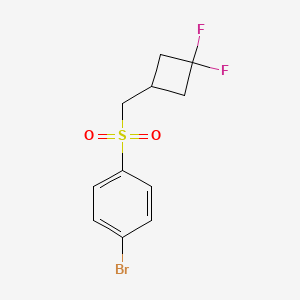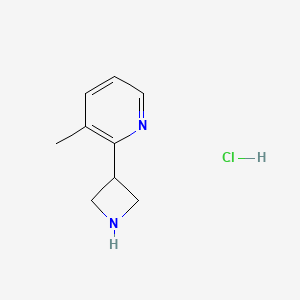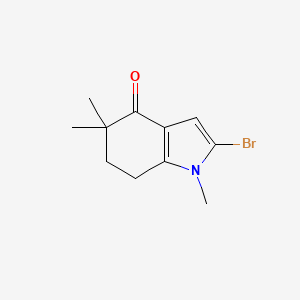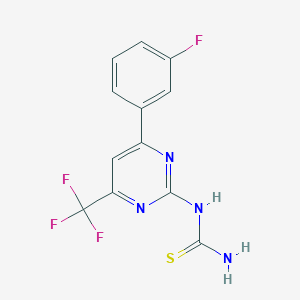
(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione is an organic compound characterized by the presence of difluoro and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the hex-5-ene-2,4-dione backbone: This can be achieved through aldol condensation reactions.
Introduction of the difluoro group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Attachment of the hydroxyphenyl group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be explored for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound might be investigated for its potential as a drug candidate. Its difluoro and hydroxyphenyl groups could interact with biological targets in unique ways, leading to novel therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The difluoro group could enhance its binding affinity to certain targets, while the hydroxyphenyl group could participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-1,1-difluoro-6-(2-methoxyphenyl)hex-5-ene-2,4-dione: Similar structure but with a methoxy group instead of a hydroxy group.
(E)-1,1-difluoro-6-(4-hydroxyphenyl)hex-5-ene-2,4-dione: Similar structure but with the hydroxy group in the para position.
(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-3,4-dione: Similar structure but with a different position of the carbonyl group.
Uniqueness
(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione is unique due to the specific arrangement of its functional groups. The presence of both difluoro and hydroxyphenyl groups in this particular configuration can lead to unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H10F2O3 |
|---|---|
Molecular Weight |
240.20 g/mol |
IUPAC Name |
(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione |
InChI |
InChI=1S/C12H10F2O3/c13-12(14)11(17)7-9(15)6-5-8-3-1-2-4-10(8)16/h1-6,12,16H,7H2/b6-5+ |
InChI Key |
PQLACCGHLDAVPV-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)CC(=O)C(F)F)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)CC(=O)C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)

![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)
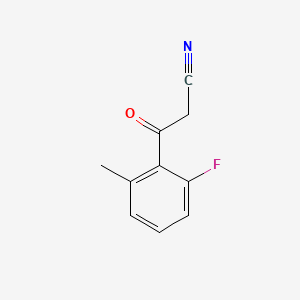
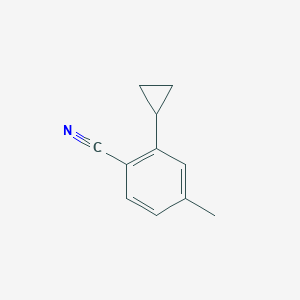
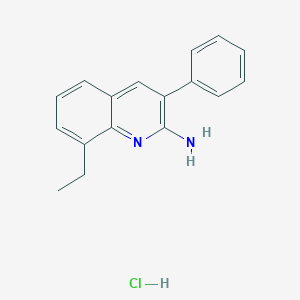
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
